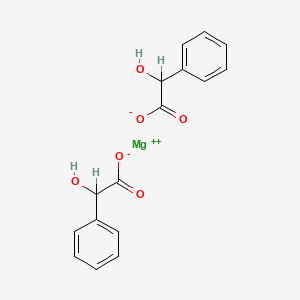
Magnesium mandelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium mandelate is a chemical compound formed by the reaction of magnesium ions with mandelic acid. It is known for its stability and non-hygroscopic properties, making it a valuable compound in various applications. The compound is typically found as a dihydrate, with the chemical formula [Mg(C₈H₇O₃)₂(H₂O)₂] .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium mandelate can be synthesized by reacting mandelic acid with magnesium hydroxide in water. The reaction typically involves mixing equimolar amounts of mandelic acid and magnesium hydroxide, followed by evaporation of the solvent to obtain the crystalline product .
Industrial Production Methods: In industrial settings, this compound is produced by adding magnesium ions to a solution of mandelic acid. The resulting precipitate is filtered and dried to obtain the final product. This method is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Magnesium mandelate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and carbon dioxide.
Reduction: Reduction reactions can convert this compound to mandelic acid and magnesium metal.
Substitution: Substitution reactions can occur with other metal ions, replacing magnesium with another metal.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Metal salts like calcium chloride or zinc chloride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde and carbon dioxide.
Reduction: Mandelic acid and magnesium metal.
Substitution: Corresponding metal mandelates.
Scientific Research Applications
Magnesium mandelate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in biochemical pathways.
Medicine: this compound is explored for its potential use in drug formulations, particularly for its stability and bioavailability.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of magnesium mandelate involves its interaction with biological molecules. The compound can chelate with proteins and enzymes, affecting their activity. It also interacts with cellular membranes, altering their permeability and function. These interactions are mediated by the magnesium ions and the mandelate anions, which can form complexes with various molecular targets .
Comparison with Similar Compounds
- Calcium mandelate
- Strontium mandelate
- Barium mandelate
- Zinc mandelate
Comparison: Magnesium mandelate is unique due to its stability and non-hygroscopic nature. Unlike calcium and barium mandelates, which are monohydrates, this compound is a dihydrate, providing it with distinct physical properties. Additionally, this compound’s hexacoordinate structure with two mandelate anions and two water molecules offers unique coordination chemistry compared to other metal mandelates .
Properties
CAS No. |
6787-77-5 |
|---|---|
Molecular Formula |
C8H8MgO3 |
Molecular Weight |
176.45 g/mol |
IUPAC Name |
magnesium;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3.Mg/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11); |
InChI Key |
NWOVSMPMPUPGBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O.[Mg] |
Key on ui other cas no. |
18937-33-2 6787-77-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















